Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride
Description
Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azanium chloride is a quaternary ammonium salt characterized by its complex structure, featuring a central azanium (ammonium) group bonded to two 2-chloroethyl chains and a substituted benzyl moiety. The benzyl group is further modified with a 2-methylpropoxy (isobutoxy) substituent at the para position and a nitro group at the meta position. Its molecular weight is approximately 428.3 g/mol (estimated based on structural analogs) .
Properties
CAS No. |
77905-55-6 |
|---|---|
Molecular Formula |
C15H23Cl3N2O3 |
Molecular Weight |
385.7 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C15H22Cl2N2O3.ClH/c1-12(2)11-22-15-4-3-13(9-14(15)19(20)21)10-18(7-5-16)8-6-17;/h3-4,9,12H,5-8,10-11H2,1-2H3;1H |
InChI Key |
RRJXTGISAAARIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CN(CCCl)CCCl)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride involves the reaction of 2-chloroethylamine hydrochloride with 4-(2-methylpropoxy)-3-nitrobenzyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where the chlorine atoms are replaced by nucleophiles.
Scientific Research Applications
Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride involves its interaction with cellular components. The compound can alkylate DNA and proteins, leading to the disruption of cellular processes. The molecular targets include DNA, where it forms cross-links, and proteins, where it modifies amino acid residues .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Functional Group Variations: The target compound’s 2-chloroethyl groups distinguish it from analogs like the azo-linked compound in .
Nitro Group Positioning :
- The meta-nitro group in the target compound contrasts with the para-nitro configuration in ’s azo compound. Meta substitution reduces electron-withdrawing effects, possibly stabilizing the molecule under acidic conditions .
Quaternary Ammonium Core :
- Unlike the trimethylammonium group in , the target compound’s ammonium center is bonded to bulkier substituents (2-chloroethyl and benzyl groups), which may reduce solubility in polar solvents but enhance binding to hydrophobic targets .
Research Findings and Gaps
- Synthesis Challenges : The steric hindrance from the isobutoxy group complicates synthesis compared to simpler ammonium salts (e.g., ). Purification often requires advanced chromatography .
- Toxicity Data: Limited studies exist on its ecotoxicological profile, unlike bromuconazole or flusilazole (), which have well-documented environmental impacts .
- Biological Targets : Preliminary in silico studies suggest affinity for acetylcholinesterase (shared with analogs), but in vitro confirmation is pending .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
